

# Spectroscopic Profile of 2-Methylbenzylamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylbenzylamine

Cat. No.: B130908

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This guide provides a comprehensive overview of the spectroscopic data for **2-Methylbenzylamine** (CAS No. 89-93-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Quantitative Spectroscopic Data

The spectroscopic data for **2-Methylbenzylamine** is summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **2-Methylbenzylamine** exhibits characteristic signals for its aromatic, benzylic, methyl, and amine protons. Data has been reported in deuterated chloroform ( $\text{CDCl}_3$ ) at different frequencies.

Assignment	Structure	Chemical Shift ( $\delta$ ) ppm @ 399.65 MHz[1]	Chemical Shift ( $\delta$ ) ppm @ 89.56 MHz[1]	Description
Aromatic H	Ar-H	7.11 - 7.24	7.15 - 7.27	Multiplet
Benzylic H	-CH <sub>2</sub> -NH <sub>2</sub>	3.773	3.833	Singlet
Methyl H	-CH <sub>3</sub>	2.278	2.321	Singlet
Amine H	-NH <sub>2</sub>	1.81	1.56	Broad Singlet

### <sup>13</sup>C NMR Data

While specific experimental <sup>13</sup>C NMR data for **2-Methylbenzylamine** is often found in subscription-based databases, the expected chemical shift ranges for the carbon environments are presented below based on standard values.

Assignment	Structure	Expected Chemical Shift ( $\delta$ ) ppm
Quaternary Aromatic C	C-CH <sub>3</sub>	135 - 140
Quaternary Aromatic C	C-CH <sub>2</sub> NH <sub>2</sub>	140 - 145
Aromatic C-H	Ar-CH	125 - 131
Benzylic C	-CH <sub>2</sub> -NH <sub>2</sub>	40 - 45
Methyl C	-CH <sub>3</sub>	18 - 22

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylbenzylamine** shows characteristic absorptions for a primary amine and a substituted aromatic ring. The data below is for a neat (liquid film) sample.

Frequency (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3364	N-H Stretch (Asymmetric & Symmetric)	Primary Amine (-NH <sub>2</sub> )
3000 - 3100	C-H Stretch	Aromatic
2850 - 2960	C-H Stretch	Aliphatic (-CH <sub>3</sub> , -CH <sub>2</sub> )
~1600	N-H Bend (Scissoring)	Primary Amine (-NH <sub>2</sub> )
~1492	C=C Stretch	Aromatic Ring
~1451	N-H Bend	Primary Amine (-NH <sub>2</sub> )
~1368	C-N Stretch	Amine
730 - 770	C-H Bend (Out-of-plane)	Ortho-disubstituted Aromatic

Note: Data is based on characteristic peaks for similar primary aromatic amines.

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-Methylbenzylamine** provides information on its molecular weight and fragmentation pattern.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Possible Fragment
121	6.5	[M] <sup>+</sup> (Molecular Ion)
120	14.8	[M-H] <sup>+</sup>
104	100.0	[M-NH <sub>3</sub> ] <sup>+</sup>
93	12.0	[C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup>
91	14.0	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	12.0	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)
30	17.9	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Methylbenzylamine** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Apparatus: A 400 MHz (or similar) Nuclear Magnetic Resonance spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
  - Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 5-10 seconds) to ensure proper relaxation of quaternary carbons, and a spectral width of ~240 ppm.
  - Process the FID similarly to the  $^1\text{H}$  spectrum and reference the  $\text{CDCl}_3$  solvent signal to 77.16 ppm.

### IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid): As **2-Methylbenzylamine** is a liquid at room temperature, it can be analyzed directly as a thin film.
  - Place one drop of the neat liquid onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
  - Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.
- Apparatus: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
  - Place the prepared salt plate "sandwich" into the sample holder in the spectrometer's beam path.
  - Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm<sup>-1</sup>.
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

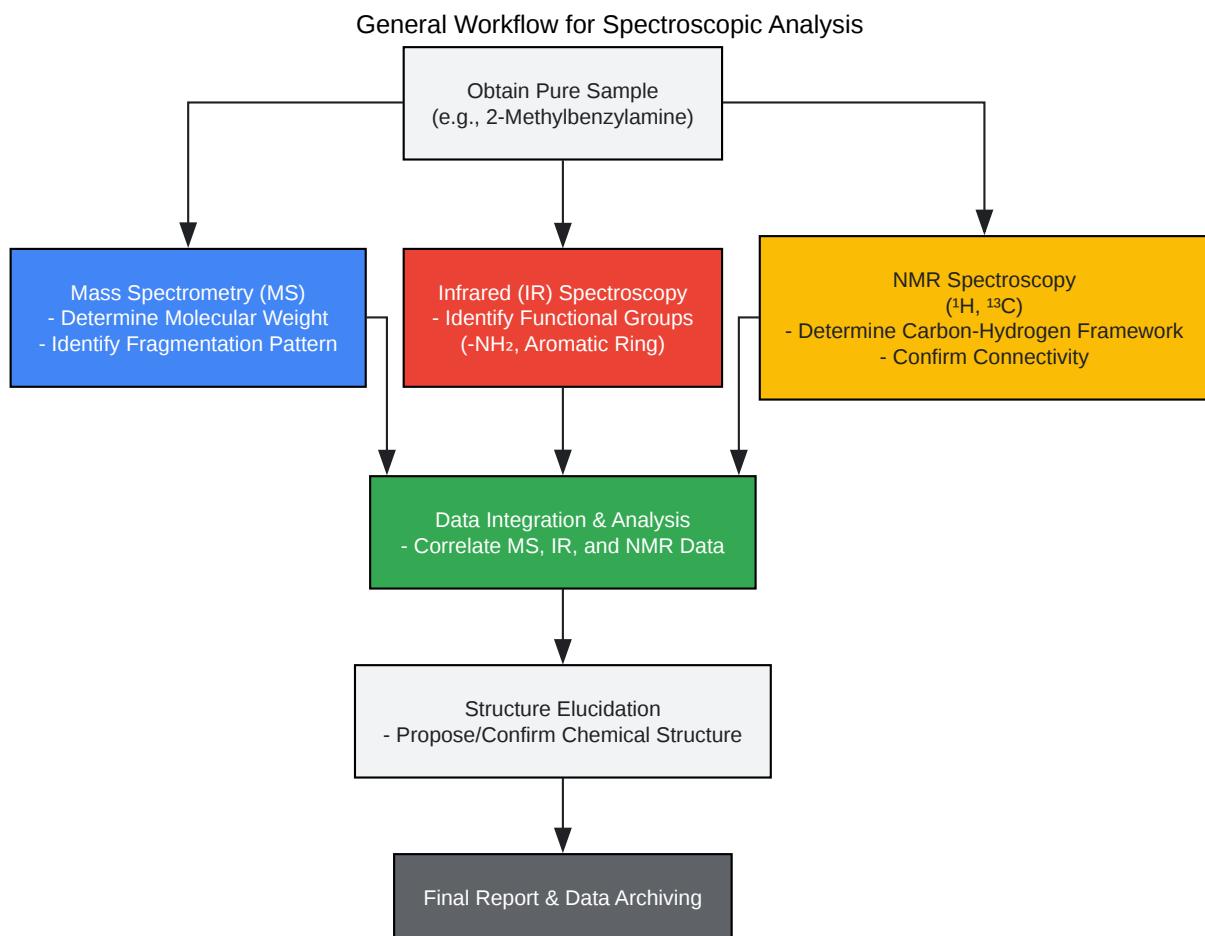
## Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **2-Methylbenzylamine** (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC) system for separation prior to analysis.
- Apparatus: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization and Analysis:
  - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

- This causes ionization and fragmentation of the molecule.
- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound such as **2-Methylbenzylamine**.



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## References

- 1. 2-Methylbenzylamine(89-93-0) <sup>13</sup>C NMR [m.chemicalbook.com]

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